[5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;2,3-dihydroxybutanedioic acid
Beschreibung
The compound [5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol, commercially known as AZD8055, is a potent dual inhibitor of mTORC1 and mTORC2, key regulators of cell growth, proliferation, and metabolism . Its co-formulation with 2,3-dihydroxybutanedioic acid (L(+)-tartaric acid) likely enhances solubility or stability, a common strategy in pharmaceutical salt/cocrystal design . AZD8055 has demonstrated antitumor activity in preclinical models by blocking both mTOR complexes, unlike selective mTORC1 inhibitors like rapamycin . The pyrido[2,3-d]pyrimidine core structure contributes to its ATP-competitive binding, enabling broader pathway inhibition compared to allosteric inhibitors .
Eigenschaften
IUPAC Name |
[5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4.C4H6O6/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2;5-1(3(7)8)2(6)4(9)10/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBJRCPSPZYINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;2,3-dihydroxybutanedioic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholine groups and the methoxyphenyl moiety. The final step involves the addition of the dihydroxybutanedioic acid component.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Salt Formation and Acid-Base Interactions
The tartaric acid component facilitates salt formation via proton transfer between its carboxylic acid groups and the basic morpholine nitrogen atoms in the pyridopyrimidine moiety. This interaction enhances solubility and stability in polar solvents like DMSO or ethanol .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Proton transfer | Polar solvents (e.g., DMSO) | Formation of a stable salt complex between morpholine N and tartaric acid |
Oxidation of the Methanol Group
The primary alcohol (-CH2OH) group on the phenyl ring undergoes oxidation to form a carboxylic acid under strong oxidizing conditions (e.g., KMnO4 in acidic media). This reaction is critical for generating derivatives with enhanced biological activity .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO4 / H2SO4 | Acidic, elevated temperature | 5-[...]-2-methoxybenzoic acid derivative |
Esterification and Etherification
The methanol group participates in esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride yields the corresponding acetate ester. Etherification with alkyl halides is also feasible under basic conditions .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetic anhydride | Pyridine catalyst, 80°C | 2-Methoxyphenylmethyl acetate derivative | |
| Methyl iodide / K2CO3 | DMF, 60°C | Methyl ether derivative |
Hydrolysis of Morpholine Rings
The morpholine substituents are susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening. For instance, treatment with HCl (6M) cleaves the morpholine ring to form secondary amines and glycolic acid derivatives .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 6M HCl | Reflux, 12 hours | Secondary amine and glycolic acid fragments |
Electrophilic Aromatic Substitution
The pyrido[2,3-d]pyrimidine core undergoes electrophilic substitution at electron-rich positions (e.g., nitration, sulfonation). For example, nitration with HNO3/H2SO4 introduces nitro groups at the 5- or 7-positions of the pyrimidine ring .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO3 / H2SO4 | 0–5°C, 2 hours | 5-Nitro-pyrido[2,3-d]pyrimidine derivative |
Photodegradation and Stability
The compound is light-sensitive due to its conjugated aromatic system. Exposure to UV light (λ = 254 nm) induces cleavage of the pyrimidine ring, forming quinoline-like byproducts .
| Condition | Observation | Mechanism | Reference |
|---|---|---|---|
| UV light (254 nm) | Degradation within 6 hours | Ring opening and oxidation of pyrimidine |
Coordination Chemistry
The morpholine nitrogen and tartaric acid hydroxyl groups act as ligands for transition metals. Reaction with Cu(II) sulfate yields a blue coordination complex, as confirmed by UV-Vis spectroscopy .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CuSO4 · 5H2O | Aqueous solution, pH 7 | Cu(II)-morpholine-tartrate complex |
Key Findings:
-
Salt Stability : The tartaric acid counterion improves aqueous solubility but necessitates storage at –20°C to prevent hydrolysis .
-
Reactivity Hierarchy :
-
Methanol group > Morpholine rings > Pyridopyrimidine core
-
-
Synthetic Utility : Oxidation and esterification reactions enable diversification for structure-activity relationship (SAR) studies .
For further experimental protocols, consult primary literature on pyridopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study cellular processes. Its multiple functional groups enable it to interact with various biomolecules, making it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of advanced materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of [5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s multiple functional groups enable it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
AZD8055 belongs to the pyrido[2,3-d]pyrimidine class of kinase inhibitors. Key comparators include other mTOR inhibitors and structurally related compounds:
*Reported IC50 values vary by assay; AZD8055 data from Chresta et al. (2010) .
Key Differentiators of AZD8055
Dual mTORC1/2 Inhibition : Unlike rapamycin analogs, AZD8055 blocks both mTOR complexes, preventing compensatory signaling and enhancing antitumor effects .
ATP-Competitive Binding : Targets the kinase domain, overcoming resistance seen with allosteric inhibitors .
Metabolic Impact : In Treg cells, AZD8055 reduces glycolysis and mitochondrial respiration more effectively than rapamycin, suggesting broader metabolic disruption .
Research Findings and Clinical Relevance
Preclinical Studies
- Treg Cell Expansion : AZD8055-treated Treg cells exhibited reduced proliferation (60% vs. 80% with rapamycin) and increased oxidative stress markers (e.g., ROS levels ↑2.5-fold) .
- Antitumor Activity: In xenograft models, AZD8055 suppressed tumor growth by 70% at 10 mg/kg, outperforming rapamycin’s 40% inhibition .
- Autophagy Induction : Like Torin1, AZD8055 activates autophagy via ULK1 phosphorylation, a mechanism absent in rapamycin .
Limitations
Biologische Aktivität
The compound [5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol; 2,3-dihydroxybutanedioic acid, commonly referred to as AZD8055, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
AZD8055 is characterized by a complex molecular structure that includes a pyrido-pyrimidine core. Its molecular formula is with a molecular weight of 465.54 g/mol. The structural features contribute to its pharmacological properties, particularly as an mTOR (mammalian target of rapamycin) inhibitor.
AZD8055 primarily functions as an mTOR inhibitor, which plays a critical role in cell growth, proliferation, and survival. The inhibition of mTOR can lead to:
- Reduced protein synthesis : By inhibiting mTORC1 signaling, AZD8055 decreases the translation of mRNAs involved in cell cycle progression and growth.
- Induction of autophagy : The compound promotes autophagic processes that can lead to cell death in cancer cells.
- Altered metabolism : AZD8055 affects glucose metabolism and lipid biosynthesis pathways.
Antitumor Activity
Research has demonstrated the efficacy of AZD8055 in various cancer models:
- In vitro studies : AZD8055 showed significant cytotoxic effects on several cancer cell lines including breast, prostate, and lung cancers. The compound induced apoptosis and inhibited cell proliferation at nanomolar concentrations .
- In vivo studies : In mouse models bearing xenografts of human tumors, AZD8055 treatment led to substantial tumor regression compared to control groups. The mechanism was linked to reduced mTOR activity and subsequent downstream effects on cell survival pathways .
Metabolic Effects
In addition to its antitumor properties, AZD8055 has been studied for its effects on metabolic disorders:
- Insulin sensitivity : Studies indicate that AZD8055 enhances insulin sensitivity in animal models through modulation of the PI3K/Akt pathway .
- Lipid metabolism : The compound has been shown to decrease triglyceride levels and improve lipid profiles in preclinical models .
Case Studies
- Breast Cancer Model : A study involving MCF7 breast cancer cells demonstrated that treatment with AZD8055 resulted in a 70% reduction in cell viability within 48 hours. Mechanistic studies revealed that this was associated with increased apoptosis markers such as cleaved caspase-3 .
- Diabetes Model : In a diabetic mouse model, administration of AZD8055 improved glucose tolerance tests and reduced fasting blood glucose levels by approximately 30% over four weeks .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are optimal for constructing the pyrido[2,3-d]pyrimidin core with bis(3-methylmorpholin-4-yl) substituents?
The synthesis of the pyrido[2,3-d]pyrimidin core typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings using boronic esters or aryl halides (e.g., 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine) with morpholine derivatives can introduce substituents at the 2- and 4-positions . Key steps include:
- Catalyst selection : Pd(II) acetate with ligand systems (e.g., Catalyst A™) under inert conditions.
- Reaction conditions : Heating at 100°C in 2-methyltetrahydrofuran for 3 hours, followed by purification via chromatography (hexane/acetone gradient) .
- Yield optimization : Adjusting stoichiometry of boronic esters (e.g., 1.3 equivalents) and base (saturated NaHCO₃) to improve coupling efficiency .
Advanced: How do catalytic systems influence regioselectivity in pyrido-pyrimidine functionalization?
Regioselectivity in cross-coupling reactions depends on catalyst choice and steric/electronic effects. For example:
- Palladium vs. copper : Pd catalysts favor aryl-aryl couplings, while Cu(I) may enhance Ullmann-type reactions for heterocyclic systems .
- Ligand effects : Bulky ligands (e.g., XPhos) reduce steric hindrance at the pyrimidine N-1 position, directing substitution to the 7-position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for morpholine incorporation at the 2- and 4-positions .
Table 1 : Comparison of Catalytic Conditions for Pyrido-Pyrimidine Functionalization
| Catalyst System | Reaction Yield | Regioselectivity | Reference |
|---|---|---|---|
| Pd(OAc)₂/Catalyst A™ | 51% | 2,4-substitution | |
| CuI/1,10-phenanthroline | 38% | 7-substitution |
Basic: What spectroscopic techniques are most effective for structural validation of the target compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃), morpholine (N-CH₂), and dihydroxybutanedioic acid (COOH) groups. For example, morpholine protons appear as multiplets at δ 3.5–4.0 ppm .
- Mass spectrometry (HRMS) : ESI-MS to verify molecular ion peaks (e.g., m/z 254.1 [M+H]⁺ for pyrido-pyrimidine intermediates) .
- IR spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch of tartaric acid) and ~1250 cm⁻¹ (C-O-C of morpholine) .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or PI3K). The pyrido-pyrimidine core may act as a ATP-binding site inhibitor .
- DFT calculations : Analyze electron density maps to assess substituent effects (e.g., 3-methylmorpholine’s electron-donating groups enhance π-π stacking) .
- MD simulations : Evaluate stability of tartaric acid salt forms in aqueous environments over 100 ns trajectories .
Basic: What experimental approaches assess solubility and formulation stability of the tartaric acid salt?
- Phase-solubility diagrams : Titrate the compound in buffers (pH 1.2–7.4) to determine solubility thresholds. Tartaric acid improves aqueous solubility via salt formation .
- Accelerated stability testing : Store formulations at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- DSC/TGA : Analyze melting points (e.g., 246–248°C for pyrido-pyrimidine derivatives) and thermal decomposition profiles .
Advanced: How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?
- Animal models : Administer the compound (oral/i.v.) to Sprague-Dawley rats (n=6/group) and collect plasma samples at 0–24h.
- Bioanalytical methods : LC-MS/MS to quantify parent drug and metabolites (LOQ: 1 ng/mL).
- Key parameters : Calculate AUC, Cₘₐₓ, and t₁/₂. The tartaric acid salt may enhance oral absorption by 30% compared to free base .
Basic: What chromatographic techniques ensure purity >95% for the final compound?
- Reverse-phase HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) at 1.0 mL/min. Retention time: ~12.5 min .
- Preparative TLC : Silica gel GF₂₅₄ plates eluted with CH₂Cl₂/MeOH (9:1) to isolate minor impurities .
- HPLC-MS hyphenation : Confirm purity while identifying byproducts (e.g., de-methylated analogs) .
Advanced: What degradation pathways dominate under stressed conditions (heat, light, pH)?
- Photolysis : Expose to UV light (λ=254 nm) for 48h. LC-MS detects cleavage of the morpholine ring (mass shift -99 Da) .
- Acidic hydrolysis (0.1M HCl, 70°C): Tartaric acid ester hydrolysis generates free diol intermediates .
- Oxidative stress (3% H₂O₂): Pyrido-pyrimidine ring oxidation forms N-oxide derivatives (m/z +16) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
